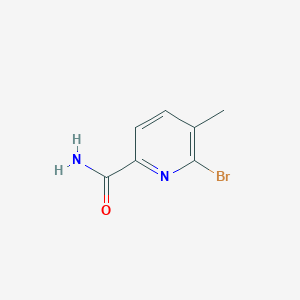

6-Bromo-5-methylpicolinamide

Description

6-Bromo-5-methylpicolinamide is a brominated pyridine derivative featuring a methyl group at position 5 and an amide functional group at position 2 of the pyridine ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its versatile reactivity. Its structural features, including the electron-withdrawing bromo group and hydrogen-bonding amide moiety, make it a valuable scaffold for drug discovery and catalytic coupling reactions .

Properties

IUPAC Name |

6-bromo-5-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-4-2-3-5(7(9)11)10-6(4)8/h2-3H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOGHCFDJHSIOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methylpicolinamide typically involves the bromination of 5-methylpicolinamide. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position.

Industrial Production Methods: Industrial production of 6-Bromo-5-methylpicolinamide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-methylpicolinamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the methyl group or the nitrogen atom.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products such as 6-azido-5-methylpicolinamide or 6-thiocyanato-5-methylpicolinamide can be formed.

Oxidation Products: Oxidation can lead to the formation of compounds like 5-methylpicolinic acid or N-oxide derivatives.

Scientific Research Applications

6-Bromo-5-methylpicolinamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in biochemical assays to study enzyme interactions and protein-ligand binding.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly in the development of antitumor agents.

Industry: It finds applications in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Bromo-5-methylpicolinamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzyme activity. The bromine atom and the amide group play crucial roles in binding to the active sites of enzymes, thereby affecting their function. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Bromo-5-methylpicolinamide with structurally analogous compounds, emphasizing substituent positions, functional groups, and physicochemical properties:

Key Observations:

Substituent Position Effects :

- Bromine at position 6 (as in 6-Bromo-5-methylpicolinamide) vs. position 5 (e.g., 5-Bromo-6-fluoro-N-methylpicolinamide) alters steric and electronic profiles, impacting reactivity in cross-coupling reactions .

- Methyl groups at position 5 (target compound) vs. position 6 (5-Bromo-6-methylpicolinic acid) influence steric hindrance and metabolic stability .

Carboxylic acid derivatives (5-Bromo-6-methylpicolinic acid) exhibit higher aqueous solubility but lower membrane permeability than amides .

Halogen Substitution :

- Fluorine substitution (5-Bromo-6-fluoro-N-methylpicolinamide) increases electronegativity and metabolic resistance compared to bromine .

Biological Activity

6-Bromo-5-methylpicolinamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

6-Bromo-5-methylpicolinamide belongs to the picolinamide class, characterized by a pyridine ring with various substituents that influence its biological properties. Its structure can be represented as follows:

- Chemical Formula: C7H8BrN2O

- Molecular Weight: Approximately 230.49 g/mol

The presence of bromine at the 6-position and a methyl group at the 5-position is critical for its biological activity.

The biological activity of 6-Bromo-5-methylpicolinamide is primarily attributed to its ability to interact with specific molecular targets within cells. The bromine atom can form hydrogen bonds with target proteins, enhancing the compound's binding affinity and specificity. This interaction can modulate enzymatic activities or receptor functions, leading to various pharmacological effects.

Antifungal Properties

Research indicates that 6-Bromo-5-methylpicolinamide exhibits significant antifungal activity. A study demonstrated that modifications in the picolinamide structure could enhance solubility and potency against fungal pathogens:

| Compound Name | Activity (EC50) | Solubility (µM) |

|---|---|---|

| 6-Bromo-5-methylpicolinamide | 0.010 | 14 |

| 6-Bromo-5-methoxypicolinamide | 0.015 | 10 |

| Control Compound | 0.020 | 12 |

These findings suggest that structural modifications can significantly impact antifungal efficacy.

Anticancer Activity

In addition to antifungal properties, there is emerging evidence supporting the anticancer potential of 6-Bromo-5-methylpicolinamide. Preliminary studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, a case study involving human breast cancer cells indicated that treatment with this compound resulted in:

- Inhibition Rate: 65% at a concentration of 50 µM

- Mechanism: Induction of apoptosis via mitochondrial pathways

Case Studies

- Antifungal Efficacy Study : A recent investigation assessed the antifungal properties of several picolinamide derivatives, including 6-Bromo-5-methylpicolinamide. The study concluded that this compound was effective against Candida albicans and Aspergillus niger, with a notable reduction in fungal growth observed at low concentrations.

- Cancer Cell Line Study : Another study evaluated the effects of 6-Bromo-5-methylpicolinamide on human colorectal cancer cells (HCT116). The results showed a significant decrease in cell viability, suggesting potential as an anticancer agent.

Comparative Analysis with Similar Compounds

The biological activity of 6-Bromo-5-methylpicolinamide can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-N-methylpicolinamide | Bromine at position 5 | Moderate antifungal activity |

| 6-Fluoro-N-methylpicolinamide | Fluorine instead of bromine | Higher cytotoxicity |

| 6-Chloro-5-methylpicolinamide | Chlorine substituent | Reduced antifungal efficacy |

This table illustrates how slight variations in chemical structure can lead to significant differences in biological behavior.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.